3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide
Description
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide (molecular formula: C₂₁H₁₈Cl₂N₂O₄S) is a synthetic benzamide derivative featuring a dichlorophenyl sulfonamido group and a 4-methoxybenzyl substituent. It is cataloged under the identifier BD01187800 by BLD Pharm Ltd., with a purity of 98% and availability in quantities ranging from 25 mg to 100 mg . However, its specific biological or industrial use remains uncharacterized in the provided evidence.
Properties
Molecular Formula |
C21H18Cl2N2O4S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-29-17-7-5-14(6-8-17)13-24-21(26)15-3-2-4-16(11-15)25-30(27,28)18-9-10-19(22)20(23)12-18/h2-12,25H,13H2,1H3,(H,24,26) |
InChI Key |
BXZXMHHNACEBGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichloroaniline with chlorosulfonic acid to form 3,4-dichlorophenylsulfonamide. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonamido)-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Similarities and Key Differences
The compound shares structural motifs with several classes of bioactive molecules:
Dichlorophenyl-Containing Sulfonamides and Benzamides
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): A herbicide with a benzamide core and dichlorophenyl group but lacks the sulfonamido linkage. The 2,3-dichloro substitution contrasts with the 3,4-dichloro configuration in the target compound, which may influence steric and electronic properties .
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): A pyridinecarboxamide herbicide. While it shares an amide bond, its fluorinated phenyl and pyridine rings differ significantly from the target’s dichlorophenyl and benzamide structure .
Heterocyclic Analogs with Dichlorophenyl Groups
describes compounds such as N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine (68% yield) and N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine hydrochloride (27% yield). These analogs incorporate indazole or pyrimidine heterocycles instead of the benzamide core, which may enhance binding to kinase targets or alter metabolic stability .
Functional Group Impact
- Sulfonamido vs. Amide Linkages : The sulfonamido group in the target compound may confer higher acidity and hydrogen-bonding capacity compared to simple amides in etobenzanid .
- Methoxybenzyl Group: This substituent could enhance lipophilicity and membrane permeability relative to non-aromatic or fluorinated groups in diflufenican .
Data Table: Comparative Analysis
Research Implications and Unresolved Questions
- Activity Prediction: The dichlorophenyl sulfonamido moiety is common in kinase inhibitors and antimicrobial agents, suggesting possible therapeutic applications for the target compound.
- Synthetic Optimization : The high purity (98%) indicates robust synthetic protocols, but scalability and yield improvements may be needed for industrial applications .
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